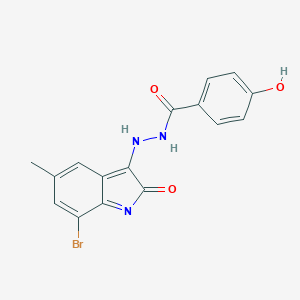
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide, also known as BMH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMH belongs to the class of indole-hydrazide derivatives and has been found to exhibit interesting biological activities.
Applications De Recherche Scientifique
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has also been investigated for its ability to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is not fully understood. However, it has been proposed that N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and proteins. For instance, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to inhibit the activity of tyrosinase, which is an enzyme involved in melanin synthesis. This inhibition leads to a decrease in melanin production, making N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to exhibit various biochemical and physiological effects. For instance, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has also been reported to inhibit the growth of various bacterial and viral strains. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined using various spectroscopic techniques. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide also has some limitations. For instance, its solubility in water is relatively low, which can limit its use in aqueous environments. Moreover, the exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
Orientations Futures
There are several future directions for N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide research. One potential area of research is the development of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide-based drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Moreover, further studies are needed to understand the exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide and its interaction with various cellular targets. Additionally, the synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide derivatives with improved solubility and bioavailability can lead to the development of more effective drugs. Finally, the use of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide in combination with other drugs or therapies can lead to synergistic effects, which can enhance its therapeutic potential.
Conclusion:
In conclusion, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is relatively easy, and it has been found to exhibit a wide range of biological activities. However, further studies are needed to fully understand its mechanism of action and its potential as a drug candidate. The future directions for N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide research are diverse and can lead to the development of more effective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide involves the reaction of 7-bromo-5-methyl-2-oxoindole-3-carboxylic acid hydrazide with 4-hydroxybenzoyl chloride in the presence of a suitable base. The resulting product is then purified and characterized using various spectroscopic techniques. The yield of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide obtained from this method is around 50-60% and the purity is found to be greater than 95%.
Propriétés
Formule moléculaire |
C16H12BrN3O3 |
|---|---|
Poids moléculaire |
374.19 g/mol |
Nom IUPAC |
N//'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C16H12BrN3O3/c1-8-6-11-13(12(17)7-8)18-16(23)14(11)19-20-15(22)9-2-4-10(21)5-3-9/h2-7,21H,1H3,(H,20,22)(H,18,19,23) |
Clé InChI |
MGQUXXZMWDPGNJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
SMILES canonique |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)



![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

